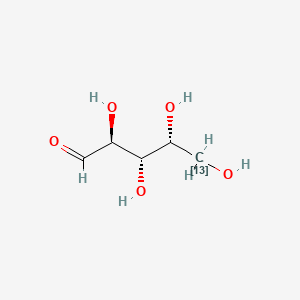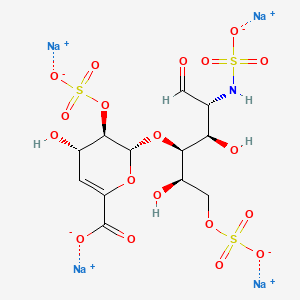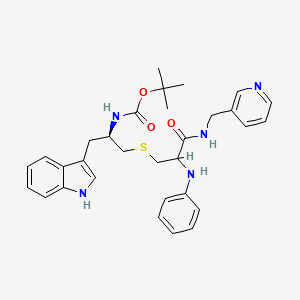
Cyp3A4-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyp3A4-IN-1 is a compound known for its inhibitory effects on the cytochrome P450 3A4 enzyme. Cytochrome P450 3A4 is a crucial enzyme in the metabolism of various drugs in the human body. Inhibitors of this enzyme, such as this compound, are significant in pharmacology and toxicology due to their potential to alter drug metabolism and interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyp3A4-IN-1 involves multiple steps, typically starting with the preparation of the core structure, followed by functional group modifications. Common synthetic routes include:
Formation of the Core Structure: This step often involves the use of aromatic compounds and coupling reactions.
Functional Group Modifications: Subsequent steps may include halogenation, alkylation, or acylation to introduce specific functional groups that enhance the inhibitory activity of the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving:
Batch Processing: Large quantities of reactants are processed in batches to ensure consistency.
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyp3A4-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often catalyzed by oxidizing agents.
Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds .
Scientific Research Applications
Cyp3A4-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the metabolism of various drugs and to develop new pharmaceuticals.
Biology: Helps in understanding the role of cytochrome P450 enzymes in biological systems.
Medicine: Investigated for its potential to modulate drug interactions and improve therapeutic outcomes.
Industry: Utilized in the development of safer and more effective drugs by predicting and mitigating adverse drug reactions
Mechanism of Action
Cyp3A4-IN-1 exerts its effects by binding to the active site of the cytochrome P450 3A4 enzyme, inhibiting its activity. This inhibition prevents the enzyme from metabolizing its substrates, leading to increased plasma concentrations of drugs that are normally metabolized by cytochrome P450 3A4. The molecular targets and pathways involved include the heme group of the enzyme and various signaling pathways that regulate enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Ketoconazole: Another potent inhibitor of cytochrome P450 3A4, used primarily as an antifungal agent.
Ritonavir: Used in combination with other drugs to boost their efficacy by inhibiting cytochrome P450 3A4.
Itraconazole: An antifungal agent that also inhibits cytochrome P450 3A4
Uniqueness
Cyp3A4-IN-1 is unique due to its high specificity and potency as an inhibitor of cytochrome P450 3A4. Unlike some other inhibitors, it has minimal off-target effects, making it a
Properties
Molecular Formula |
C31H37N5O3S |
|---|---|
Molecular Weight |
559.7 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-[2-anilino-3-oxo-3-(pyridin-3-ylmethylamino)propyl]sulfanyl-3-(1H-indol-3-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C31H37N5O3S/c1-31(2,3)39-30(38)36-25(16-23-19-33-27-14-8-7-13-26(23)27)20-40-21-28(35-24-11-5-4-6-12-24)29(37)34-18-22-10-9-15-32-17-22/h4-15,17,19,25,28,33,35H,16,18,20-21H2,1-3H3,(H,34,37)(H,36,38)/t25-,28?/m1/s1 |
InChI Key |
YCHZAYWZVPKZNW-RXVAYIKUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)CSCC(C(=O)NCC3=CN=CC=C3)NC4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CSCC(C(=O)NCC3=CN=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


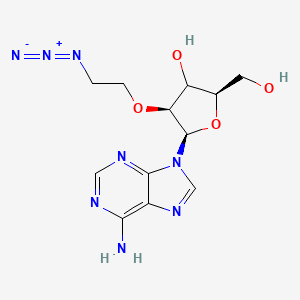

![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12395455.png)

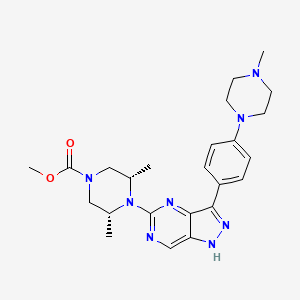

![5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride](/img/structure/B12395472.png)
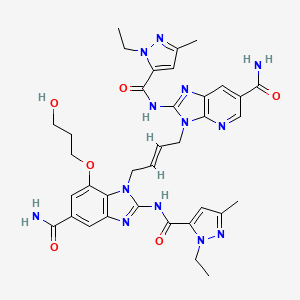

![[(2R,4S,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B12395481.png)
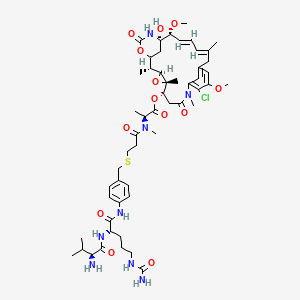
![(1R,2R,3S,5R,7S)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-2-hydroxy-6,8-dioxabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12395487.png)
